molecular formula C27H25N3O3 B11030307 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11030307
M. Wt: 439.5 g/mol
InChI Key: PJRXAJNPOJWVBX-MDZDMXLPSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxycinnamic Acid: Shares the dimethoxyphenyl group but lacks the pyrazoloquinazoline core.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Similar in having a dimethoxyphenyl group but differs in the core structure.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one lies in its combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylethenyl]-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C27H25N3O3/c1-17-26(20-11-12-24(32-2)25(15-20)33-3)27-28-16-21-22(30(27)29-17)13-19(14-23(21)31)10-9-18-7-5-4-6-8-18/h4-12,15-16,19H,13-14H2,1-3H3/b10-9+

InChI Key

PJRXAJNPOJWVBX-MDZDMXLPSA-N

Isomeric SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=C(C=C4)OC)OC)C(=O)CC(C3)C=CC5=CC=CC=C5

Origin of Product

United States

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